1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane
Overview
Description
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane is a halogenated organic compound with the molecular formula C4H2Br3F5 It is characterized by the presence of three bromine atoms and five fluorine atoms attached to a butane backbone
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of imidazoles , which are key components in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
It has been found to be photolabile and unstable in tap water and at alkaline ph . This suggests that it may undergo photodegradation or hydrolysis under certain conditions, potentially leading to the formation of radicals and other disinfection byproducts .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and potential therapeutic applications.
Result of Action
It has been suggested that it could act as a source of radicals and form other disinfection byproducts as a result .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it has been found to be photolabile and unstable in tap water and at alkaline pH , indicating that light exposure and pH levels can affect its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane can be synthesized through several methods. One common approach involves the bromination of 1,1,4,4,4-pentafluorobutane. The reaction typically requires a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and phase-transfer agents can further enhance the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. These reactions typically occur under basic conditions and result in the formation of substituted derivatives.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of 1,1,4,4,4-pentafluorobutane.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common. Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the bromine atoms to bromine oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (OH-, RO-, NH2-), basic conditions (NaOH, KOH)
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or neutral conditions
Major Products Formed
Substitution: Substituted derivatives (e.g., 1,2,2-trihydroxy-1,1,4,4,4-pentafluorobutane)
Reduction: 1,1,4,4,4-pentafluorobutane
Oxidation: Bromine oxides (e.g., Br2O, BrO3-)
Scientific Research Applications
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of bromine and fluorine atoms into organic molecules. Its unique structure makes it a valuable intermediate in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals, including flame retardants, refrigerants, and surfactants. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
1,2,2-Tribromo-1,1,4,4,4-pentafluorobutane can be compared with other halogenated butanes, such as:
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Properties
IUPAC Name |
1,2,2-tribromo-1,1,4,4,4-pentafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br3F5/c5-2(6,4(7,11)12)1-3(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONGDIEEOGGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(Br)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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